molecular formula C15H18N2O5 B12175479 methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate

methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate

Cat. No.: B12175479
M. Wt: 306.31 g/mol
InChI Key: YJUHKQKYTNIIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole ring substituted with methoxy and methyl groups, and a glycinate moiety.

Preparation Methods

The synthesis of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate typically involves several steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetate

InChI

InChI=1S/C15H18N2O5/c1-17-10(15(19)16-8-13(18)22-4)7-9-11(20-2)5-6-12(21-3)14(9)17/h5-7H,8H2,1-4H3,(H,16,19)

InChI Key

YJUHKQKYTNIIKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.